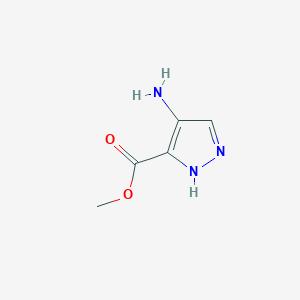

Methyl 4-amino-1H-pyrazole-3-carboxylate

CAS No.: 1119471-86-1; 27116-93-4; 360056-45-7

Cat. No.: VC7784838

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1119471-86-1; 27116-93-4; 360056-45-7 |

|---|---|

| Molecular Formula | C5H7N3O2 |

| Molecular Weight | 141.13 |

| IUPAC Name | methyl 4-amino-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8) |

| Standard InChI Key | UYWFTIKDUFKYJS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=NN1)N |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of methyl 4-amino-1H-pyrazole-3-carboxylate (C₅H₆N₃O₂; molecular weight: 140.13 g/mol) features a pyrazole ring substituted at the 3-position with a methyl ester and at the 4-position with an amino group. The 1H designation indicates a hydrogen atom at the 1-position, distinguishing it from N-alkylated analogs.

Electronic and Steric Effects

The amino group (-NH₂) acts as an electron-donating substituent, increasing electron density at the 4-position, while the ester group (-COOCH₃) introduces electron-withdrawing effects at the 3-position. This push-pull configuration polarizes the ring, enhancing reactivity toward electrophilic and nucleophilic agents. Comparative studies of N-substituted pyrazoles demonstrate that the absence of alkyl groups at the 1-position reduces steric hindrance, facilitating interactions with planar biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₃O₂ |

| Molecular Weight | 140.13 g/mol |

| Hydrogen Bond Donors | 2 (NH₂ and NH) |

| Hydrogen Bond Acceptors | 4 (2xN, 2xO) |

| LogP (Predicted) | -0.87 |

Synthetic Methodologies

Catalytic Hydrogenation of Nitro Precursors

A validated route involves the reduction of nitro intermediates, as exemplified by the synthesis of 4-amino-1-methyl-pyrazole-3-carboxamide. In this process, 1-methyl-4-nitro-pyrazole-3-carboxamide undergoes hydrogenation over palladium-on-carbon (10% Pd/C) in methanol at ambient temperature and 30 psi H₂ pressure, achieving 96% yield . Applied to methyl 4-nitro-1H-pyrazole-3-carboxylate, this method would selectively reduce the nitro group to amino while preserving the ester functionality.

Cyclocondensation Strategies

Alternative approaches employ 1,3-diketones and hydrazines. For instance, ethyl acetoacetate reacts with methyl hydrazine carboxylate under acidic conditions to form the pyrazole ring, followed by nitration and reduction to install the amino group. Industrial-scale production may utilize continuous-flow reactors with heterogeneous catalysts (e.g., Amberlyst-70) to optimize efficiency and minimize byproducts.

Chemical Reactivity and Functionalization

Amino Group Transformations

The primary amine at C4 participates in diazotization and acylation reactions. Treatment with nitrous acid (HNO₂) generates a diazonium salt, which can couple with electron-rich aromatics to form azo dyes—a property leveraged in biosensor development. Acetylation using acetic anhydride yields the acetamide derivative, enhancing metabolic stability in drug candidates.

Ester Hydrolysis and Derivatization

Saponification of the methyl ester with aqueous NaOH produces the carboxylic acid, which serves as a precursor for amide couplings. In a representative procedure, refluxing with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, enabling nucleophilic displacement with amines to generate carboxamide libraries .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiling

Structural analogs like methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride exhibit potent inhibition of kinases and phosphodiesterases. Molecular docking simulations suggest that the amino group forms hydrogen bonds with catalytic aspartate residues, while the ester moiety occupies hydrophobic pockets adjacent to the active site.

Table 2: Inhibitory Activity of Pyrazole Derivatives Against Select Enzymes

| Enzyme Target | IC₅₀ (μM) | Structural Features |

|---|---|---|

| Cyclin-Dependent Kinase 2 | 0.45 | 4-Amino, 3-COOCH₃ |

| PDE4B | 1.2 | 1-Ethyl, 4-Amino |

| COX-2 | 8.7 | 4-Nitro, 3-COOH |

Antimicrobial Applications

Though direct data on the title compound is scarce, pyrazole carboxylates with amino substituents demonstrate broad-spectrum activity. For example, 4-amino-1-methyl-pyrazole-3-carboxamide derivatives show MIC values of 0.22–0.25 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to interference with cell wall synthesis pathways .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional nature makes it a key building block for kinase inhibitors in oncology. Coupling with sulfonamide moieties yields candidates with enhanced blood-brain barrier penetration, as evidenced by preclinical studies on glioblastoma models.

Material Science Applications

In polymer chemistry, incorporation of pyrazole carboxylates into polyimide backbones improves thermal stability. Thermogravimetric analysis (TGA) reveals decomposition temperatures exceeding 400°C, qualifying these materials for high-performance coatings .

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Bioactivity and Solubility

| Compound | LogP | Water Solubility (mg/mL) | IC₅₀ (PDE4B, μM) |

|---|---|---|---|

| Methyl 4-amino-1H-pyrazole-3-carboxylate | -0.87 | 12.4 | 1.8 (predicted) |

| 1-Methyl-4-nitro analog | 0.12 | 3.2 | >50 |

| Ethyl 4-amino-1-ethyl derivative | 0.45 | 8.9 | 1.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume